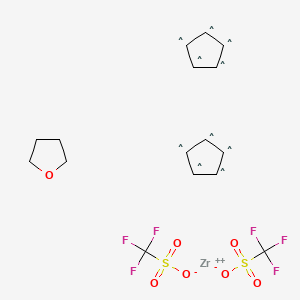

Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct is an organometallic compound . It appears as a light yellow to brown powder or crystal . It is used as a catalyst in various organic synthesis reactions .

Synthesis Analysis

The compound is generally synthesized by reacting trifluoromethanesulfonic acid with zirconocene, forming a monofluoromethanesulfonic acid zirconocene complex. This complex then reacts with zirconium chloride or zirconium bromide to produce the final product .Molecular Structure Analysis

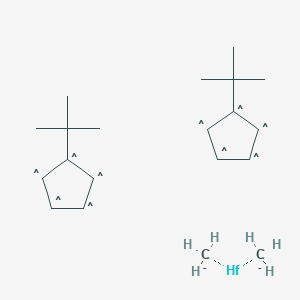

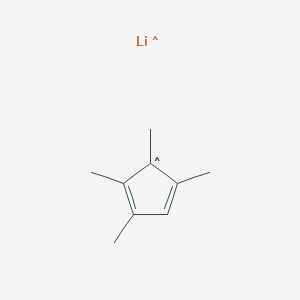

The molecular formula of the compound is C16H18F6O7S2Zr, and it has a molecular weight of 591.65 . The compound’s structure includes two cyclopentadienyl rings bound to a zirconium atom, which is also bound to two trifluoromethanesulfonate groups .Chemical Reactions Analysis

Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct is known for its catalytic activity. It has been used in Mukaiyama cross-aldol reactions and Diels-Alder reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature and is soluble in common organic solvents . It is stable under normal conditions .Scientific Research Applications

Lewis Acid Catalyst

Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct is known to be a useful Lewis Acid Catalyst . Lewis acids are substances that can accept a pair of electrons to form a new bond, and they are crucial in many chemical reactions, including some types of polymerization and many rearrangement reactions.

Mukaiyama Cross-Aldol Reaction

This compound has been referenced for use in the Mukaiyama cross-aldol reaction . This reaction is a type of aldol reaction between silyl enol ethers and aldehydes, catalyzed by a Lewis acid. It’s a powerful tool for forming carbon-carbon bonds in organic synthesis.

Diels-Alder Reaction

Another application of this compound is in the Diels-Alder reaction . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system. It’s one of the most useful methods in organic chemistry for the construction of cyclic compounds.

Solar Energy Applications

Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy applications . The compound’s properties could potentially be harnessed for the development of more efficient solar cells.

Water Treatment Applications

The compound is also used in water treatment applications . Its unique properties could potentially be used in the development of more efficient water purification systems.

Research Chemical

Finally, Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct is a useful research chemical . It’s used in a variety of research applications, contributing to the advancement of science in multiple fields.

Safety And Hazards

properties

InChI |

InChI=1S/2C5H5.C4H8O.2CHF3O3S.Zr/c3*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;1-4H2;2*(H,5,6,7);/q;;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTAVORSNHLQHT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6O7S2Zr |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16212672 | |

CAS RN |

89672-77-5 |

Source

|

| Record name | Bis(cyclopentadienyl)zirconium bis(tri-fluoromethanesulfonate), | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)